8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Description
Properties
Molecular Formula |
C14H18BN3O2 |
|---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-17-12(16)18-11(9)10/h5-8H,1-4H3,(H2,16,17,18) |
InChI Key |
WBBSFKAOCCYWHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline ring, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic ester group enables it to act as a coupling partner in Suzuki-Miyaura reactions, which are widely used to form carbon-carbon bonds.
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Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, followed by oxidative addition to form a palladium complex. Subsequent coupling with an aryl halide or triflate yields the biaryl product .
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Reaction Conditions :
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Outcome : Formation of substituted quinazoline derivatives with extended conjugation, useful in medicinal chemistry .
Nucleophilic Substitution Reactions
The compound’s boronic ester group can react with nucleophiles, such as amines or alcohols, to form new bonds.
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Reactivity : The boron center acts as an electrophilic site, attracting nucleophilic attack.
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Examples :
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Reaction with ethylenediamine derivatives to form N2B heterocycles.
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Substitution with alcohols or thiols to generate diverse functionalized quinazolines.
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Conditions :
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Reagents : Nucleophiles (e.g., amines, alcohols).
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Catalysts : May require Lewis acids (e.g., ZnCl₂) for activation.
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Solvent : Polar aprotic solvents (e.g., DMF).
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Oxidation and Reduction Reactions
While not explicitly detailed for this compound, boronic esters generally undergo oxidation/reduction under specific conditions:
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Oxidation : Conversion to boronic acids using oxidizing agents like hydrogen peroxide.
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Reduction : Potential reduction of boron-containing moieties using hydrides (e.g., NaBH₄).
Comparison of Reaction Types
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine involves its ability to form covalent bonds with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This property is particularly useful in bioconjugation and catalysis, where the compound can act as a versatile intermediate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers of Boronate-Substituted Quinazolines
The placement of the boronate group on the quinazoline ring significantly impacts reactivity and biological interactions. Key positional isomers include:
Key Observations :
- The 8-position boronate in the target compound may confer distinct electronic effects compared to 5- or 7-substituted analogs due to differences in ring conjugation .
- All isomers serve as cross-coupling intermediates, but their regiochemistry influences downstream product diversity in drug discovery pipelines.
Comparison with 4-Aminoquinazoline Derivatives
4-Aminoquinazolines are well-studied kinase inhibitors. For example, 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (compound 4 in ) inhibits CDC2-like kinases (Clk) with IC₅₀ values < 100 nM . In contrast, the 2-amine substitution in the target compound may alter binding modes in kinase ATP pockets due to steric and electronic differences.
Key Observations :
- 4-Aminoquinazolines dominate kinase inhibitor pipelines, while 2-amine derivatives remain underexplored but offer novel pharmacophore opportunities.
- The boronate group in the target compound could enhance solubility or enable prodrug strategies .
Heterocyclic Boronate Analogs
Boronate-containing heterocycles are widely used in sensing and catalysis. For example, STBPin () is a styrylphenyl boronate fluorescence probe for H₂O₂ detection . The quinazoline core in the target compound may enable dual functionality (e.g., sensing and therapeutic activity).
Key Observations :
- Quinazoline-based boronates may exhibit higher rigidity and π-π stacking capability compared to linear styrylphenyl probes.
- The 2-amine group in the target compound could serve as a hydrogen-bond donor, enhancing target binding .
Stability Profile
Boronate esters are prone to hydrolysis, but the electron-deficient quinazoline core may stabilize the dioxaborolane ring. Comparative stability data are lacking, but derivatives like PN-1921 (95% purity) suggest sufficient stability for storage and reactions .
Q & A
Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into quinazolin-2-amine derivatives?
The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. For example, reacting 8-bromoquinazolin-2-amine with pinacolborane under inert conditions in DMF or THF, using a base like Na₂CO₃, yields the boronic ester derivative. Reaction conditions (e.g., microwave heating at 150°C for 1 hour) improve efficiency . Purification via silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine post-synthesis?
Use a combination of ¹H/¹³C NMR to verify substituent positions and boronic ester integration. LCMS with trifluoroacetic acid-modified gradients (4–100% acetonitrile/water) confirms molecular weight and purity (>95%) . X-ray crystallography (via SHELX or OLEX2 software) resolves stereochemical ambiguities, particularly for crystallizing derivatives .
Q. What purification techniques are effective for isolating this boronic ester derivative?
Silica gel column chromatography with gradient elution (ethyl acetate/hexanes) is standard. For polar by-products, LiCl washes (3N in water) during workup remove residual DMF and catalysts. Recrystallization from ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How do electronic effects in the quinazoline ring influence the boronic ester’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., halides) on the quinazoline ring activate the boronic ester for coupling by increasing electrophilicity at the boron center. Computational studies (DFT) and Hammett plots can quantify these effects. For example, electron-deficient aryl partners in Suzuki reactions show higher yields due to reduced protodeboronation .
Q. What strategies mitigate competing side reactions (e.g., homocoupling or protodeboronation) during synthesis?
Q. How can crystallographic and spectroscopic data resolve structural contradictions in derivatives?
Q. How should researchers address discrepancies in reported reaction yields for similar boronic ester syntheses?
Variations often arise from catalyst loading (e.g., 1–5 mol% Pd), base strength (Na₂CO₃ vs. Cs₂CO₃), or solvent polarity . Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For example, DMF may accelerate coupling but increase side reactions compared to THF .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
